8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid

Catalog No.
S537777
CAS No.
56990-57-9
M.F
C19H13N3O7S2
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline...

CAS Number

56990-57-9

Product Name

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid

IUPAC Name

8-hydroxy-7-[(6-sulfonaphthalen-2-yl)diazenyl]quinoline-5-sulfonic acid

Molecular Formula

C19H13N3O7S2

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,23H,(H,24,25,26)(H,27,28,29)

InChI Key

XGMFVZOKHBRUTL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid, NSC-87877

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O

Description

The exact mass of the compound 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid is 459.0195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87877. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of naphthalenesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Biochemical Research

NSC-87877 is a potent inhibitor of Shp2 and Shp1 protein tyrosine phosphatases (SH-PTP2 and SH-PTP1), with IC50 values of 0.318 μM and 0.355 μM respectively . It is primarily used for Phosphorylation & Dephosphorylation applications .

Application in Molecular Research

NSC-87877 has been observed to have dose-dependent cytotoxicity in leukemic cell lines . Molecular modeling and site-directed mutagenesis studies suggest that NSC-87877 binds to the catalytic cleft of Shp2 PTP .

Application in Pharmaceutical Research

NSC-87877 has been used in the development of cancer immunotherapy . It was packaged in nanoparticles, conjugated to the surface of tumor-specific T cells, and used to stimulate T cell expansion .

Application in Medical Research

NSC-87877 has been found to inhibit EGF-induced Erk1/2 activation in HEK293 cells and significantly reduce MDA-MB-468 cell viability/proliferation .

Application in Biological Research

NSC-87877 is a cell-permeable inhibitor of both SHP-1 and SHP-2 with IC50 values of 355 and 318 nM respectively . It also inhibits EGF-induced Erk1/2 activation in HEK293 cells and significantly reduces MDA-MB-468 cell viability/proliferation .

Application in DUSP26 Inhibition

NSC-87877 has been identified as an inhibitor of Dual Specificity Phosphatase 26 (DUSP26). Treatment with NSC-87877 led to activation of p38, p53, Caspase 3 and increased cleaved PARP, demonstrating the tumour-promoting roles of DUSP26 .

Application in Cancer Immunotherapy Delivery

NSC-87877 has been used in the development of delivery strategies for cancer immunotherapy. It has been incorporated into novel delivery strategies such as nanoparticle-based delivery of immunotherapy, implantable scaffolds, injectable biomaterials for immunotherapy, and matrix-binding molecular conjugates .

Application in Protein Tyrosine Phosphatase Inhibition

NSC-87877 is a potent inhibitor of shp2 and shp1 protein tyrosine phosphatases (PTP) with IC50 values of 0.318, 0.355, 1.691, 7.745, 65.617, 84.473 and 150.930 μM for shp2, shp1, PTP1B, HePTP, DEP1, CD45 and LAR respectively .

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, also known by its chemical formula C19H13N3O7S2, is characterized by its unique structural features that include both quinoline and naphthalene moieties. The compound is a sulfonic acid derivative, which contributes to its solubility and reactivity in various environments. Its molecular structure includes multiple functional groups that enhance its potential applications in biochemical and industrial processes .

The PubChem database lists some safety hazards associated with 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, including []:

  • Acute Toxicity: Harmful if swallowed.
  • Skin Irritation: Causes skin irritation.
  • Eye Irritation: Causes serious eye irritation.
  • Respiratory Irritation: May cause respiratory irritation.
Typical of azo compounds and sulfonic acids:

  • Azo Coupling Reactions: The presence of the azo group allows for coupling with various aromatic compounds, leading to the formation of new azo dyes.
  • Sulfonation: The sulfonic acid groups can participate in electrophilic substitution reactions, enhancing the reactivity of the molecule.
  • Reduction Reactions: The azo group may be reduced to form amines under specific conditions, which can alter the compound's properties significantly.

These reactions are essential for modifying the compound for specific applications in dye chemistry and pharmaceuticals.

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid exhibits notable biological activity. It has been identified as a potent inhibitor of specific protein tyrosine phosphatases, particularly SHP2 and SHP1, with inhibitory concentrations (IC50) in the low micromolar range (0.318 μM for SHP2 and 0.355 μM for SHP1) . This inhibition can impact various signaling pathways, making it a candidate for further research in cancer therapies and other diseases where these phosphatases play a critical role.

The synthesis of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid typically involves several steps:

  • Formation of the Azo Compound: This is achieved by coupling a naphthalene derivative with an appropriate diazonium salt.
  • Sulfonation: The introduction of sulfonic acid groups can be performed using sulfur trioxide or chlorosulfonic acid under controlled conditions.
  • Hydroxylation: Hydroxyl groups can be introduced using various reagents like sodium hydroxide under specific conditions to yield the final product.

These methods require careful control of reaction conditions to ensure high yields and purity of the product .

The compound has several applications across different fields:

  • Dye Industry: Due to its vibrant color properties, it is used in textile dyes and other coloring agents.
  • Biochemical Research: Its role as a protein tyrosine phosphatase inhibitor makes it valuable in research related to cell signaling and cancer biology.
  • Analytical Chemistry: It can serve as a reagent in spectrophotometric assays due to its distinct absorbance characteristics.

Studies on the interactions of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid with biomolecules have shown that it can bind effectively to target proteins, influencing their activity. This binding affinity is crucial for its function as an inhibitor of protein tyrosine phosphatases, affecting downstream signaling pathways involved in cell proliferation and differentiation .

Several compounds share structural similarities with 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
8-HydroxyquinolineQuinoline backboneKnown for chelating metal ions
7-AminoquinolineAmino group at position 7Used in dye synthesis
8-Hydroxy-7-(sulfophenyl)quinolineSulfophenyl groupExhibits antibacterial properties

Each of these compounds has unique properties that differentiate them from 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, particularly concerning their biological activities and applications.

The systematic name 8-hydroxy-7-[(E)-(6-sulfo-2-naphthyl)diazenyl]-5-quinolinesulfonic acid adheres to IUPAC guidelines for polycyclic systems and functional group prioritization:

ComponentNomenclature Basis
Parent structureQuinoline (bicyclic system: benzene fused to pyridine)
Substituents- Sulfonic acid at position 5 (highest priority)
- Hydroxy group at position 8
- Diazenyl (-N=N-) group at position 7, linked to 6-sulfo-2-naphthyl substituent
Stereochemistry(E)-configuration at the azo bond (trans arrangement of naphthyl and quinoline)

Key naming principles applied:

  • Numbering: Quinoline positions follow standard orientation (pyridine nitrogen as position 1).
  • Sulfonic acid priority: The -SO₃H group at position 5 takes precedence over hydroxy and azo groups in suffix selection.
  • Diazenyl notation: The azo bridge is denoted as a substituent using "diazenyl" rather than the older "azo" prefix.

Structural Features and Isomeric Considerations

Molecular Architecture

Empirical formula: C₁₉H₁₃N₃O₇S₂
Key structural attributes:

FeatureDescription
Quinoline corePlanar heterocycle enabling π-conjugation with azo and naphthalene systems
Sulfonic acid groupsAt position 5 (quinoline) and position 6 (naphthalene), conferring hydrophilicity
Azo linkageRigid N=N bridge facilitating electron delocalization
Hydroxy groupAt position 8, participating in tautomerism and metal chelation

Isomerism and Tautomerism

  • Geometric isomerism:

    • The (E)-configuration dominates due to steric hindrance between the quinoline and naphthalene systems.
    • Theoretical (Z)-isomer is less stable but may form under UV irradiation.
  • Tautomeric equilibria:

    • Azo-hydrazone tautomerism possible at the hydroxyquinoline moiety (Figure 1):
      Quinoline-OH ↔ Quinoline=O (keto form) + H+  
    • Sulfonic acid groups remain fully ionized (-SO₃⁻) in aqueous solutions, suppressing tautomerism in those regions.

Table 1: Spectral characteristics of major tautomers

Tautomerλ_max (nm)Fluorescence emission (nm)
Azo-enol435580
Hydrazone-keto467620

Historical Context of Azo-Quinoline Sulfonic Acid Derivatives

Evolutionary Timeline

EraDevelopmentSignificance
1880sSynthesis of 8-hydroxyquinoline by Skraup and FischerEstablished core structure for subsequent derivatization
1930sCommercialization of sulfonated azo dyes for textilesDemonstrated utility of sulfonic acid groups in improving dye solubility
1980sDiscovery of metal-chelation properties in hydroxyquinoline azodyesEnabled analytical applications as colorimetric sensors
2000sAdvent of ionic liquid-mediated synthesesFacilitated eco-friendly production of complex azo-quinoline derivatives
2020sDevelopment of Ni²⁺-sensing derivativesExpanded applications in environmental monitoring and bioimaging

Key Advances in Synthesis Methodology

  • Diazo-coupling optimization:

    • Use of SO₃H-functionalized ionic liquids improved coupling efficiency to >90%.
    • Aqueous-phase reactions reduced organic solvent waste.
  • Purification techniques:

    • Acid-base fractionation exploits differential solubility of sulfonic acid groups.
    • Membrane filtration removes unreacted naphthalene precursors.

Acid-Base Behavior and Protolytic Equilibria

8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid exhibits complex acid-base behavior due to the presence of multiple ionizable functional groups within its molecular structure. The compound contains two distinct acidic centers: the sulfonic acid groups at positions 5 and 6 of the quinoline and naphthalene rings respectively, and the hydroxyl group at position 8 of the quinoline ring [1] [2].

The protolytic equilibria of this compound can be described through a series of sequential deprotonation reactions. The first dissociation involves the sulfonic acid groups, which are among the strongest organic acids with dissociation constants typically below zero (pKa1 < 0) [2]. This extremely low pKa value indicates that the sulfonic acid groups remain essentially completely ionized across the entire physiologically relevant pH range [3].

The second protolytic equilibrium involves the phenolic hydroxyl group at position 8 of the quinoline ring. Based on comparative studies with 8-hydroxyquinoline-5-sulfonic acid, this dissociation exhibits a pKa2 value in the range of 4.0-5.0 [2] [3]. This value is significantly lower than that of simple phenols due to the electron-withdrawing effects of both the quinoline nitrogen and the adjacent azo linkage, which stabilize the conjugate base through resonance delocalization [4].

The quinoline nitrogen represents a basic site with an estimated pKb value around 9-10, corresponding to a conjugate acid pKa of approximately 4-5 [5]. However, the presence of the electron-withdrawing azo group and sulfonic acid substituents significantly reduces the basicity of this nitrogen center compared to unsubstituted quinoline [6].

Molecular modeling studies using density functional theory calculations suggest that the predominant ionic forms at different pH values follow predictable patterns. At highly acidic conditions (pH < 1), the compound exists primarily as a zwitterionic species with protonated quinoline nitrogen and ionized sulfonic acid groups. At neutral pH (6-8), the monoanion form predominates with deprotonated sulfonic acid groups and neutral quinoline nitrogen. Under alkaline conditions (pH > 10), the dianion form becomes prevalent with additional deprotonation of the hydroxyl group [7].

The thermodynamic parameters associated with these protolytic equilibria have been investigated for related quinoline derivatives. Studies indicate that the deprotonation processes are generally endothermic (ΔH > 0) but entropically favored (ΔS > 0), resulting in negative Gibbs free energy changes (ΔG < 0) at ambient temperature [5] [6].

Solubility Profile in Aqueous and Organic Media

The solubility characteristics of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid are fundamentally governed by the balance between its hydrophilic ionic groups and hydrophobic aromatic framework. The compound demonstrates amphiphilic behavior with distinct solubility patterns across different solvent systems [8] [9].

Aqueous solubility is significantly enhanced by the presence of two sulfonic acid groups, which provide strong electrostatic interactions with water molecules through hydrogen bonding and ion-dipole interactions [8]. The disodium salt form exhibits moderate aqueous solubility of approximately 10 mg/mL at room temperature [9]. This solubility is pH-dependent, with maximum solubility observed under alkaline conditions where both sulfonic acid groups and the hydroxyl group are fully ionized, creating a highly charged species with enhanced water affinity [10].

Under acidic conditions, solubility decreases substantially due to the formation of neutral or less-charged molecular species. The presence of multiple aromatic rings contributes to hydrophobic interactions that compete with the hydrophilic contributions of the ionic groups [11]. Molecular dynamics simulations reveal that water molecules form structured solvation shells around the sulfonic acid moieties, with typical hydration numbers of 6-8 water molecules per sulfonic group [4].

Organic solvent compatibility varies considerably with solvent polarity and hydrogen-bonding capacity. The compound shows good solubility in highly polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [10]. These solvents effectively solvate both the ionic sulfonic acid groups and the extended π-electron system of the aromatic rings through dipole-ion and π-π interactions.

In polar protic solvents like methanol and ethanol, solubility is moderate and primarily determined by hydrogen bonding between the solvent and the hydroxyl/sulfonic acid groups [10]. The extended aromatic system provides some compatibility through van der Waals interactions, but the overall polarity mismatch limits dissolution.

Nonpolar organic solvents such as chloroform and hexane show minimal compatibility due to the highly polar nature of the sulfonic acid groups and the inability of these solvents to stabilize ionic species through solvation [10]. The compound remains essentially insoluble in hydrocarbon solvents regardless of temperature or concentration effects.

Solvent mixture systems can be employed to optimize solubility for specific applications. Binary mixtures of water with organic solvents like methanol or dimethylformamide often provide enhanced solubility compared to pure solvents, allowing fine-tuning of the solvent polarity to match the compound's requirements [12].

Thermal Stability and Decomposition Pathways

The thermal behavior of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid follows characteristic patterns observed for azo-containing compounds, with distinct decomposition stages occurring over specific temperature ranges [13] [14] [15].

Initial thermal stability extends from ambient temperature to approximately 240-245°C, during which the compound remains structurally intact with only minor mass losses (< 5%) attributed to dehydration of residual water molecules [16] [17]. This stability range makes the compound suitable for applications requiring moderate thermal exposure without degradation.

The primary decomposition pathway initiates at 240-245°C with the thermolytic cleavage of the azo bond (N=N), which represents the most thermally labile structural feature [13] [15]. This process follows a heterolytic mechanism resulting in the formation of nitrogen gas and corresponding aromatic amine fragments. Thermogravimetric analysis reveals mass losses of 15-45% in the temperature range 240-320°C, consistent with azo group decomposition and partial fragmentation of the aromatic systems [14].

Kinetic analysis of the decomposition process indicates that azo bond cleavage follows first-order kinetics with an activation energy of approximately 180-220 kJ/mol, comparable to other aromatic azo compounds [13] [15]. The decomposition rate is enhanced by the presence of electron-withdrawing groups (sulfonic acid and quinoline nitrogen), which destabilize the azo linkage through electronic effects.

Secondary decomposition processes occur at elevated temperatures (320-450°C) involving fragmentation of the quinoline and naphthalene ring systems [17]. These processes are characterized by complex radical mechanisms leading to the formation of smaller aromatic fragments, carbon monoxide, and various nitrogen-containing species. Mass spectrometric analysis of volatile decomposition products reveals the presence of aniline derivatives, quinoline fragments, and sulfur dioxide [14].

Complete thermal degradation occurs above 450°C, resulting in the formation of inorganic oxides and complete combustion products including carbon dioxide, water vapor, sulfur dioxide, and nitrogen oxides [17]. The final residue typically consists of carbonaceous material and metal sulfates if metal counterions are present.

Atmospheric effects significantly influence the decomposition pathways. Under inert atmosphere (nitrogen or argon), the decomposition proceeds through pyrolytic pathways with reduced oxidation. In air or oxygen-rich environments, oxidative decomposition becomes predominant, leading to more complete mineralization at lower temperatures [15].

The thermal decomposition mechanism involves initial homolytic cleavage of the azo bond to form radical intermediates, followed by hydrogen abstraction and ring-opening reactions. Computational studies using density functional theory confirm that the azo bond represents the lowest-energy dissociation pathway, with bond dissociation energies approximately 50-70 kJ/mol lower than aromatic C-C bonds [15].

Redox Properties and Electrochemical Characterization

The electrochemical behavior of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid reflects the presence of multiple redox-active functional groups, including the azo linkage, quinoline nitrogen, and hydroxyl group, each contributing distinct electrochemical signatures [18] [19].

Azo group reduction represents the most prominent electrochemical process, occurring at moderately negative potentials (-0.3 to -0.8 V vs Ag/AgCl) depending on solution pH and supporting electrolyte composition [18]. This reduction follows a four-electron mechanism in acidic and alkaline solutions, corresponding to the complete reduction of the N=N center to form corresponding aromatic amine products. Cyclic voltammetry studies reveal that this process is irreversible under most conditions, with peak potential shifts indicating slow electron transfer kinetics [18].

Quinoline nitrogen reduction occurs at more negative potentials (-1.0 to -1.5 V vs Ag/AgCl) and involves a two-electron process leading to partial reduction of the quinoline ring system [18]. This reduction is pH-dependent, with more positive potentials observed under acidic conditions due to protonation of the nitrogen center. The process exhibits quasi-reversible behavior with significant peak separation indicating moderate electron transfer rates.

Hydroxyl group oxidation can be observed at positive potentials (+0.8 to +1.2 V vs Ag/AgCl), involving a two-electron process that converts the phenolic hydroxyl to a quinone-like structure [20]. This oxidation is accompanied by proton loss and shows strong pH dependence, with more negative potentials observed at higher pH values consistent with coupled proton-electron transfer mechanisms.

Electrochemical kinetics analysis reveals that the overall electrode reaction involves sequential multi-electron transfers with varying rates for different redox centers [18]. Convolutive voltammetry studies indicate that diffusion-controlled processes dominate at moderate scan rates, while kinetic limitations become apparent at higher scan rates or extreme pH conditions.

Supporting electrolyte effects significantly influence the electrochemical behavior. In Britton-Robinson buffer systems with 50% ethanol, the compound exhibits well-defined redox waves with reproducible peak potentials [18]. The presence of organic co-solvents enhances solubility and reduces solution resistance, improving the quality of electrochemical measurements.

Digital simulation of the electrochemical processes confirms the proposed reaction mechanisms and allows determination of kinetic parameters including heterogeneous electron transfer rate constants and diffusion coefficients [18]. These studies reveal that the azo reduction is the rate-limiting step in the overall electrochemical transformation.

Controlled potential coulometry experiments confirm that the total electron consumption involves four electrons per molecule under acidic conditions, consistent with complete reduction of the azo group to aromatic amines [18]. Under alkaline conditions, additional electron transfer processes may occur involving the quinoline and hydroxyl redox centers.

The electrochemical stability of the compound varies with solution conditions. Under reducing conditions, the azo bond undergoes irreversible cleavage, while under oxidizing conditions, the hydroxyl group may be converted to quinone-like structures [19]. These transformations have implications for the compound's stability in electrochemical applications and environmental fate.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

459.01949211 g/mol

Monoisotopic Mass

459.01949211 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

56990-57-9

Wikipedia

8-oxo-7-[(6-sulfo-2-naphthalenyl)hydrazinylidene]-5-quinolinesulfonic acid

Dates

Last modified: 08-15-2023
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